1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene
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Overview
Description
1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F It is a derivative of benzene, characterized by the presence of two chlorine atoms, one chloromethyl group, and one fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the chlorination of 2-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in partially or fully reduced benzene derivatives.
Scientific Research Applications
1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene involves its interaction with various molecular targets. The presence of electronegative atoms like chlorine and fluorine can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with non-polar regions of biological macromolecules.
Comparison with Similar Compounds
1,3-Dichloro-2-fluorobenzene: Lacks the chloromethyl group, leading to different reactivity and applications.
1,3-Dichloro-5-methyl-2-fluorobenzene:
1,3-Dichloro-5-(bromomethyl)-2-fluorobenzene: The bromomethyl group introduces different reactivity compared to the chloromethyl group.
Uniqueness: 1,3-Dichloro-5-(chloromethyl)-2-fluorobenzene is unique due to the combination of chlorine, fluorine, and chloromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
1,3-dichloro-5-(chloromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJGYZFVLLZQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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